molecular formula C9H12IN B13709333 N-(2-Iodoethyl)-N-methylaniline

N-(2-Iodoethyl)-N-methylaniline

Cat. No.: B13709333
M. Wt: 261.10 g/mol
InChI Key: PJBOZJXLPXAOEN-UHFFFAOYSA-N
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Description

N-(2-Iodoethyl)-N-methylaniline is a halogenated aniline derivative characterized by an N-methylaniline backbone substituted with a 2-iodoethyl group. This compound is of interest in organic synthesis due to the iodine atom, which serves as a strong leaving group, facilitating nucleophilic substitution reactions (e.g., SN2 mechanisms). While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its synthesis is described in , where N-(2-Iodoethyl)-N-benzylaniline is prepared via alkylation of NaH and methyl 3-oxobutanoate in THF . The iodine substituent enhances reactivity compared to non-halogenated analogs, making it valuable in cross-coupling reactions and pharmaceutical intermediates.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

N-(2-iodoethyl)-N-methylaniline

InChI

InChI=1S/C9H12IN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

PJBOZJXLPXAOEN-UHFFFAOYSA-N

Canonical SMILES

CN(CCI)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodoethyl)-N-methylaniline typically involves the reaction of iodoethanol with aniline to form N-(2-iodoethyl)arylamine salts. These salts are then converted to the corresponding iodide. A subsequent reaction with aliphatic or aromatic amines followed by triethyl orthoformate yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodoethyl)-N-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: N-(2-Iodoethyl)-N-methylaniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of N-(2-Iodoethyl)-N-methylaniline involves its ability to undergo substitution reactions, where the iodine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyethyl)-N-methylaniline (CAS 93-90-3)

  • Structure : Features a hydroxyl (-OH) group instead of iodine.
  • Physical Properties : Boiling point = 423 K (1.9 kPa) .
  • Reactivity : The hydroxyl group participates in hydrogen bonding, increasing solubility in polar solvents. Unlike the iodoethyl derivative, it is less reactive in substitution reactions but useful in polymer/resin synthesis due to its polarity .
  • Applications : Used in specialty chemicals requiring solubility and stability .

N-Methyl-2-chloroaniline (CAS 932-32-1)

  • Structure : Chlorine substituent at the ortho position of the aromatic ring.
  • Electronic Effects : The electron-withdrawing chlorine alters the aromatic ring’s electronic density, directing electrophilic substitution to para/meta positions.
  • Reactivity : Less reactive in nucleophilic substitution compared to iodoethyl analogs but valuable in dye synthesis and catalysis .

N-(2-Chloroethyl)-N-ethylaniline

  • Structure : Chloroethyl and ethyl groups instead of iodoethyl and methyl.
  • Reactivity : The chloro group is a moderate leaving group, enabling slower substitution reactions than iodine. Ethyl substitution increases steric hindrance, reducing reaction rates compared to methyl .

N-Methylaniline (Parent Compound)

  • Structure: No substituents on the ethyl chain.
  • Applications : Widely used in dyes, sensors (e.g., N-H absorption at 1496 nm in chalcogenide waveguides) , and polymer synthesis.
  • Reactivity : Lacks halogen leaving groups, limiting utility in substitution reactions but useful in electrophilic aromatic substitution .

Comparative Analysis Table

Compound Key Substituent Boiling Point (K) Reactivity Highlights Applications
N-(2-Iodoethyl)-N-methylaniline Iodoethyl (-CH₂CH₂I) N/A High SN2 reactivity; iodine as leaving group Organic synthesis, pharmaceuticals
N-(2-Hydroxyethyl)-N-methylaniline Hydroxyethyl (-CH₂CH₂OH) 423 Hydrogen bonding; polar interactions Polymers, resins, specialty chemicals
N-Methyl-2-chloroaniline Chlorine (o-position) N/A Electron-withdrawing effects; directs EAS Dyes, catalytic intermediates
N-Methylaniline None 475–480 (est.) Base for electrophilic substitution Dyes, sensors, materials

Key Research Findings

Synthetic Utility : The iodoethyl group in this compound enables efficient alkylation and cross-coupling reactions, as demonstrated in the synthesis of N-(2-Iodoethyl)-N-benzylaniline .

Reactivity Trends : Halogen substituents significantly influence reactivity. Iodoethyl derivatives outperform chloroethyl analogs in substitution rates due to iodine’s superior leaving-group ability .

Structural Effects : Bulky substituents (e.g., benzyl in N-(2-Iodoethyl)-N-benzylaniline) reduce reaction yields compared to methyl groups due to steric hindrance .

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